![molecular formula C13H17NO3 B2559257 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methylbenzamide CAS No. 1916689-16-1](/img/structure/B2559257.png)
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methylbenzamide
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Overview
Description
“N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methylbenzamide” is a complex organic compound. It contains a tetrahydrofuran ring, which is a common motif in a variety of pharmaceuticals and natural products . The compound also includes a benzamide group, which is often found in various drugs due to its bioactive properties.
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydrofuran ring attached to a benzamide group via a methylene bridge. Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom . The benzamide group consists of a benzene ring attached to an amide group.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring . The benzamide group could participate in various reactions typical of amides and benzene rings.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrahydrofuran ring could impart some degree of polarity to the molecule . The benzamide group could contribute to the compound’s acidity and reactivity.
Scientific Research Applications
Synthesis of Muscarine-Like Compounds
The oxolane ring, which is a part of the compound’s structure, is utilized in the synthesis of muscarine-like compounds. These compounds have been studied for their microbiological activity, particularly against various strains of bacteria and pathogenic yeasts . The synthesis involves the creation of oxolane ammonium salts, which are then tested for their antimicrobial potential. The most active derivative was found to contain a decyl chain attached to the quaternary nitrogen atom.
Intermediate for Antiretroviral Drugs
“N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide” serves as an intermediate in the synthesis of antiretroviral drugs such as amprenavir and fosamprenavir . These drugs are crucial in the treatment of HIV/AIDS, highlighting the compound’s importance in pharmaceutical applications.
Development of Chemotherapy Agents
The compound has been used as an intermediate in the development of chemotherapy agents . Its derivatives are involved in the synthesis of cisplatin analogs, which are used in cancer treatment. This application demonstrates the compound’s role in advancing cancer therapeutics.
Creation of Tetrahydrofuran Derivatives
Tetrahydrofuran derivatives, synthesized from “N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide”, serve as intermediates for various pharmaceutical compounds . These derivatives are essential for the development of new medications and treatments.
Exploration of Microbiological Activity
The compound’s derivatives have been explored for their microbiological activity, particularly against Gram-negative and Gram-positive bacteria, as well as pathogenic yeasts . This research is vital for the discovery of new antimicrobial agents.
Safety and Hazards
properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(15)14-8-13(16)6-7-17-9-13/h2-5,16H,6-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNRCDVFOSEUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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